![molecular formula C11H17NO B1396734 3-甲基-3-氮杂螺[5.5]十一烯-7-酮 CAS No. 189176-32-7](/img/structure/B1396734.png)

3-甲基-3-氮杂螺[5.5]十一烯-7-酮

描述

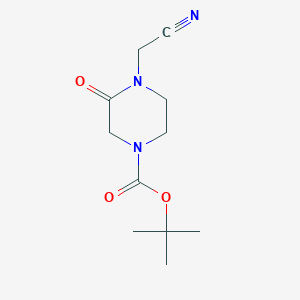

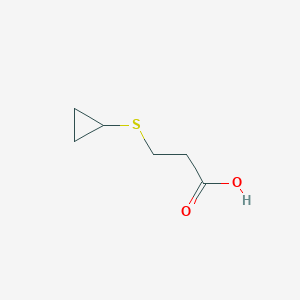

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The molecule consists of 17 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Molecular Structure Analysis

The 3-methyl-3-azaspiro[5.5]undec-7-en-9-one molecule contains a total of 31 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 double bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .科学研究应用

- 3-azaspiro[5.5]undecan-9-one hydrochloride is a chemical compound with the CAS Number: 1225437-09-1 . It’s typically stored at room temperature and comes in a powder form . This compound could be used in various chemical synthesis processes due to its unique structure.

- Similarly, 3-Azaspiro[5.5]undecane hydrochloride with CAS Number: 1125-01-5 is another derivative that could be used in chemical synthesis . It also comes in a solid form and is stored at room temperature .

- A graphite felt electrode modified with (6 S ,7 R ,10 R )-4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro [5.5]undecane N -oxyl was prepared for electrocatalytic oxidation of diols . Electrolysis of diols on the modified electrode yielded optically active lactones (92.0–96.4%), with an enantiopurity of 82–99% ee .

Chemical Synthesis

Electrocatalytic Oxidation

- 3-azaspiro[5.5]undecan-9-one hydrochloride is a chemical compound with the CAS Number: 1225437-09-1 . It’s typically stored at room temperature and comes in a powder form . This compound could be used as a reagent in various chemical reactions due to its unique structure.

- A research article published in the Russian Journal of General Chemistry discusses the synthesis of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile . The compound was synthesized by the sequential reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol . This compound could potentially be used in the synthesis of new polynitrile compounds .

Chemical Reagent

Synthesis of Polynitrile Compounds

- Given its unique structure, 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one could potentially be used in pharmaceutical research. The compound’s structure includes a ketone and a tertiary amine , which are functional groups often found in bioactive molecules. Therefore, it could serve as a starting point for the synthesis of new drug candidates.

Pharmaceutical Research

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

3-methyl-3-azaspiro[5.5]undec-10-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2,4H,3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIYXJBXKCODGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CCC(=O)C=C2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729008 | |

| Record name | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |

CAS RN |

189176-32-7 | |

| Record name | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)

![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)